molecular formula C9H11BrClN B3180140 2-(2-bromophenyl)cyclopropanamine HCl CAS No. 1314324-04-3

2-(2-bromophenyl)cyclopropanamine HCl

Cat. No.: B3180140
CAS No.: 1314324-04-3
M. Wt: 248.55
InChI Key: DREMIJGUQWOEDV-DKXTVVGFSA-N
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Description

2-(2-bromophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropanamine moiety, and it is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a bromophenyl precursor followed by amination. One common method involves the reaction of 2-bromophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by reduction and amination to introduce the amine group . The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(2-bromophenyl)cyclopropanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)cyclopropanamine hydrochloride
  • 2-(4-bromophenyl)cyclopropanamine hydrochloride
  • 2-(2-chlorophenyl)cyclopropanamine hydrochloride

Uniqueness

2-(2-bromophenyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological properties and applications compared to its analogs .

Properties

IUPAC Name

(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREMIJGUQWOEDV-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-76-0
Record name rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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